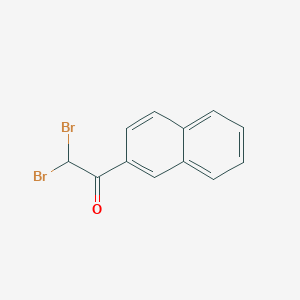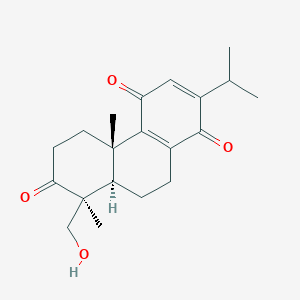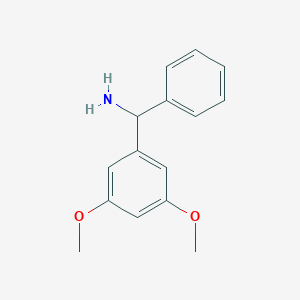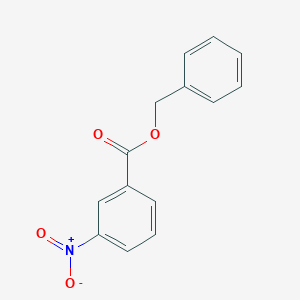
4-N-phenylpyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-phenylpyrimidine-2,4,6-triamine, also known as PPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPT is a member of the pyrimidine family and is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation.
科学的研究の応用
4-N-phenylpyrimidine-2,4,6-triamine has been extensively studied for its potential use in scientific research. One of the main applications of 4-N-phenylpyrimidine-2,4,6-triamine is as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
In addition to its use as a CDK inhibitor, 4-N-phenylpyrimidine-2,4,6-triamine has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of Parkinson's disease.
作用機序
The mechanism of action of 4-N-phenylpyrimidine-2,4,6-triamine involves the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine inhibits the activity of CDKs, which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the formation of neurofibrillary tangles.
Biochemical and Physiological Effects
4-N-phenylpyrimidine-2,4,6-triamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-phenylpyrimidine-2,4,6-triamine induces cell cycle arrest and apoptosis by inhibiting CDK activity. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase and GSK-3beta, which are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, respectively.
実験室実験の利点と制限
One advantage of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potency as a CDK inhibitor. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be a more potent inhibitor of CDK activity than other CDK inhibitors currently in use. Another advantage of using 4-N-phenylpyrimidine-2,4,6-triamine is its specificity for CDKs. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to selectively inhibit CDK activity without affecting the activity of other kinases.
One limitation of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potential toxicity. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be toxic to certain cell lines at high concentrations. Another limitation of using 4-N-phenylpyrimidine-2,4,6-triamine is its potential off-target effects. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of other kinases at high concentrations, which could lead to unintended effects in lab experiments.
将来の方向性
There are several future directions for the study of 4-N-phenylpyrimidine-2,4,6-triamine. One future direction is the development of more potent and selective CDK inhibitors based on the structure of 4-N-phenylpyrimidine-2,4,6-triamine. Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine as a tool for studying the role of CDKs in cell cycle regulation and other cellular processes. 4-N-phenylpyrimidine-2,4,6-triamine could be used to selectively inhibit CDK activity in specific cell types or at specific stages of the cell cycle, allowing for the investigation of the role of CDKs in these processes.
Conclusion
In conclusion, 4-N-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-N-phenylpyrimidine-2,4,6-triamine is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are limitations to its use in lab experiments, 4-N-phenylpyrimidine-2,4,6-triamine remains an important tool for investigating the role of CDKs in cellular processes and for developing more potent and selective CDK inhibitors.
合成法
The synthesis of 4-N-phenylpyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with urea. The resulting compound is then reduced with hydrogen gas to yield 4-N-phenylpyrimidine-2,4,6-triamine. The purity of the final product is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
CAS番号 |
17419-08-8 |
|---|---|
製品名 |
4-N-phenylpyrimidine-2,4,6-triamine |
分子式 |
C10H11N5 |
分子量 |
201.23 g/mol |
IUPAC名 |
4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15) |
InChIキー |
XWBNHTPDQLDGES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
同義語 |
N4-phenyl-pyrimidine-2,4,6-triamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
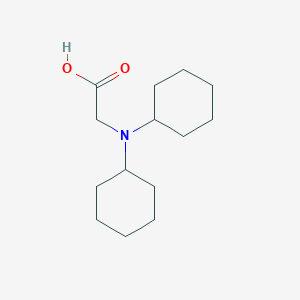

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)


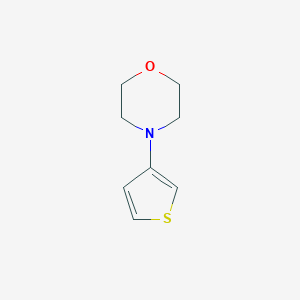
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
